
N'-anilino-2-oxopropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-anilino-2-oxopropanimidamide is an organic compound that belongs to the class of anilines. Anilines are aromatic amines derived from benzene, where one hydrogen atom is replaced by an amino group. This compound is characterized by the presence of an aniline group attached to a propanimidamide backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-2-oxopropanimidamide typically involves the reaction of aniline with a suitable precursor. One common method is the nitration-reduction pathway, where benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline is then reacted with a propanimidamide precursor under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of N’-anilino-2-oxopropanimidamide often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of transition-metal catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’-anilino-2-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .
Wissenschaftliche Forschungsanwendungen
N’-anilino-2-oxopropanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-anilino-2-oxopropanimidamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-anilino-N’-(2-chlorophenyl)-2-oxopropanimidamide
- N-anilino-N’-(2,4-dichlorophenyl)-2-oxopropanimidamide
- N’-anilino-N-(4-methoxyanilino)-2-oxopropanimidamide
Uniqueness
N’-anilino-2-oxopropanimidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
N'-anilino-2-oxopropanimidamide |
InChI |
InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12) |
InChI-Schlüssel |
WFBLARNTYZWANF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


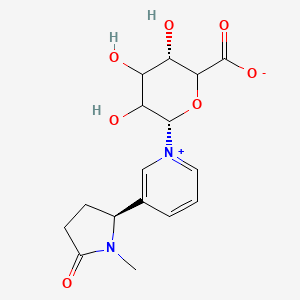

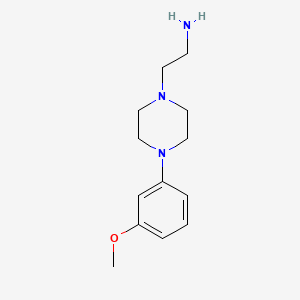
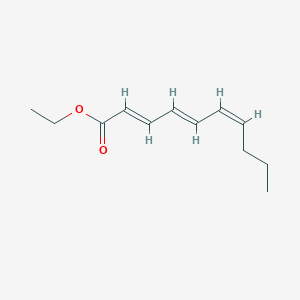


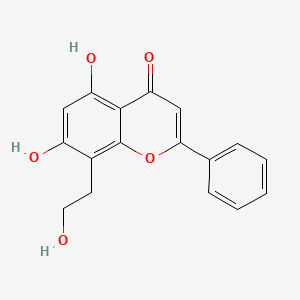
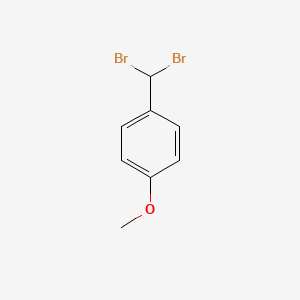
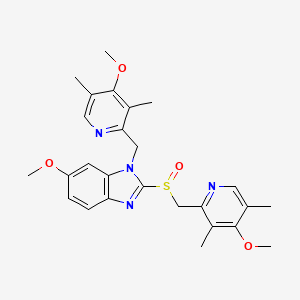
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)


![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)

